molecular formula C9H12INO2 B11753705 (1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol

(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol

Cat. No.: B11753705
M. Wt: 293.10 g/mol
InChI Key: JQVWJWWQLIWYIJ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, an iodophenyl group, and two hydroxyl groups attached to a propane backbone. Its unique structure makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde and ®-glycidol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to produce the compound in bulk quantities.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the product.

    Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Nucleophiles like amines or thiols are used in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-amino-1-(4-iodophenyl)propane-1,3-diol
  • (1S,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol
  • (1S,2S)-2-amino-1-(4-iodophenyl)propane-1,3-diol

Uniqueness

(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C9H12INO2

Molecular Weight

293.10 g/mol

IUPAC Name

(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol

InChI

InChI=1S/C9H12INO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2/t8-,9-/m1/s1

InChI Key

JQVWJWWQLIWYIJ-RKDXNWHRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)I

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.